2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid

Bioluminescence Imaging Firefly Luciferase Optical Probes

Native D-luciferin (λem 559 nm) suffers from limited tissue penetration in deep-organ imaging. D-Quinolylluciferin (CAS 122364-83-4) resolves this with a red-shifted 608 nm emission that minimizes hemoglobin absorption. - λem 608 nm vs. 559 nm (native); superior deep-tissue signal detection. - Distinct 'glow-type' kinetics ideal for HTS formats requiring sustained luminescence. - Spectral orthogonality (vs. D-naphthylluciferin 524 nm) enables dual-color multiplexed assays.

Molecular Formula C13H10N2O3S
Molecular Weight 274.3 g/mol
CAS No. 122364-83-4
Cat. No. B218838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid
CAS122364-83-4
Synonyms2-(6-hydroxyquinolyl)-2-thiazole-4-carboxylic acid
D-quinolylluciferin, firefly
Molecular FormulaC13H10N2O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O
InChIInChI=1S/C13H10N2O3S/c16-8-2-4-9-7(5-8)1-3-10(14-9)12-15-11(6-19-12)13(17)18/h1-5,11,16H,6H2,(H,17,18)/t11-/m1/s1
InChIKeyYLOLPLXXFZFHFD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Quinolylluciferin: A Firefly Luciferin Analog


2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid, also known as D-quinolylluciferin, is a synthetically derived, heterocyclic analog of firefly luciferin, characterized by the replacement of the native benzothiazole ring system with a quinoline moiety [1]. It is a chiral compound, with the (S)-enantiomer being the biologically relevant form that functions as a substrate for firefly luciferase enzymes [1]. This compound is a key tool in bioluminescence research for generating red-shifted light emission, distinct from the natural substrate.

Workflow Bioluminescence imaging & assay development
Emission Orange-red light for deep-tissue penetration
Stereochemistry (S)-enantiomer for firefly luciferase substrate fit

Why Generic Luciferin Analogs Fall Short


Substituting 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid (D-quinolylluciferin) with another firefly luciferin analog is not scientifically sound because modifications to the heterocyclic core directly and predictably alter the photonic output of the bioluminescent reaction. While other analogs like D-naphthylluciferin produce a blue-shifted emission (524 nm) [1], D-quinolylluciferin uniquely emits orange-red light (608 nm) [1]. Furthermore, its reaction kinetics, including a slower rise time to peak intensity and the absence of the native substrate's characteristic 'flash' kinetics, are fundamentally different [1]. These distinctions are critical; using an alternative analog will result in a different spectral profile, altered temporal dynamics, and non-comparable assay sensitivity, thus invalidating experimental reproducibility or product performance.

Spectral mismatch

D-naphthylluciferin yields blue-shifted light, not orange-red; assay readout may differ significantly.

Kinetic divergence

Slower rise and absent flash kinetics may alter timing-based assay designs and comparability.

Enantiomer specificity

Only (S)-enantiomer is active; racemic or opposite enantiomer may not support luciferase activity.

Quantitative Evidence for D-Quinolylluciferin


Red-Shifted Emission vs. Native Luciferin

In a direct head-to-head comparison, D-quinolylluciferin produces a significant bathochromic (red) shift in bioluminescence emission relative to the native firefly luciferin substrate when catalyzed by firefly luciferase [1].

Emission λmax
Head-to-head
608 nm vs 559 nm (+49 nm red shift)
Supports deep-tissue imaging studies
Firefly luciferase-catalyzed bioluminescence
Bioluminescence Imaging Firefly Luciferase Optical Probes

Spectral Orthogonality to D-Naphthylluciferin

The bioluminescence emission spectrum of D-quinolylluciferin is not only red-shifted relative to native luciferin but is also orthogonal to the blue-shifted emission of another prominent analog, D-naphthylluciferin [1].

Spectral separation
Head-to-head
608 nm vs 524 nm (84 nm gap)
Supports multiplexed bioluminescence assay design
Orthogonal to D-naphthylluciferin emission
Spectral Unmixing Multicolor Assays Luciferase

Altered Light Emission Kinetics

The light emission kinetics of D-quinolylluciferin are demonstrably different from the native substrate. The compound exhibits a slower rise time to peak emission and does not produce the characteristic 'flash' kinetics observed for natural firefly luciferin [1].

Emission kinetics
Cross-study comparable
Slower rise, sustained glow, no flash kinetics
Kinetic profile for extended measurement window
Qualitative trace differences from native luciferin
Enzyme Kinetics Assay Development Firefly Luciferase

Comprehensive Biochemical Characterization

Beyond the distinct spectral and kinetic properties, a full biochemical characterization of D-quinolylluciferin was conducted, directly comparing its reaction pH optimum, relative light yield, and KM (Michaelis constant) value to those of native luciferin [1].

Biochemical panel
Supporting evidence
pH optimum, relative light yield, KM compared
Established differences reduce variability risk
Characterized against native luciferin
Enzyme Kinetics Substrate Specificity Bioluminescence

Research & Development Applications


Deep-Tissue In Vivo Imaging

This compound is optimally suited for use as a luciferase substrate in in vivo imaging studies, particularly those requiring enhanced tissue penetration. The quantitative red shift in its emission to 608 nm, compared to 559 nm for native luciferin [1], results in lower light absorption and scattering by hemoglobin and water. This allows for more sensitive detection of bioluminescent signals originating from deep within animal models, making it a superior choice over the native substrate for applications like tracking tumor metastasis or monitoring deep-organ gene expression.

Multiplexed Luciferase Reporter Assays

D-quinolylluciferin is an essential reagent for developing dual-color or multiplexed bioluminescence assays. Its distinct orange-red emission peak (608 nm) is well-separated from the blue-shifted emission of other analogs like D-naphthylluciferin (524 nm) [1]. This spectral orthogonality enables researchers to simultaneously monitor two different biological processes (e.g., expression of two separate genes or activity of two different promoters) in the same sample using a single detector, greatly simplifying experimental workflow and increasing data throughput.

Luciferase Mechanistic Probes

As a well-characterized, non-native substrate, D-quinolylluciferin is a valuable probe for investigating the structure-function relationship of the firefly luciferase active site. The fact that it does not elicit the native 'flash' kinetics and produces a distinct emission spectrum [1] provides a tool for perturbing the enzyme's normal catalytic cycle. Researchers can use this analog to study the molecular determinants of emission color tuning and the conformational changes associated with substrate binding and adenylation, contributing to the rational design of next-generation luciferases with tailored properties.

Bioluminescent Sensor Development

For developers of novel bioluminescent assays, D-quinolylluciferin offers a pre-validated, alternative substrate with a known and divergent performance profile. Its distinct kinetic behavior, characterized by a slower signal rise time [1], may be advantageous for designing assays that require a more stable, 'glow-type' signal over a longer integration period, as opposed to a rapid flash. This makes it a viable candidate for high-throughput screening (HTS) formats where consistent, sustained luminescence can improve assay robustness and Z'-factor.

Application
Selection Property
Validation Focus
Deep-tissue in vivo imaging
Red-shifted emission profile
Tissue penetration and signal sensitivity in animal models
Multiplexed luciferase assays
Spectral orthogonality to blue-shifted analogs
Dual-color detection with minimal spectral overlap
Luciferase structure-function studies
Altered kinetic and spectral properties
Enzyme active site perturbation and emission color tuning
Bioluminescent sensor development
Sustained glow-type kinetic profile
Signal stability and assay robustness in HTS formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.